molecular formula C7H12OS B8735885 2,6-Dimethyltetrahydro-4H-thiopyran-4-one

2,6-Dimethyltetrahydro-4H-thiopyran-4-one

Cat. No. B8735885
M. Wt: 144.24 g/mol
InChI Key: UBRRNGQYQFJNIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyltetrahydro-4H-thiopyran-4-one is a useful research compound. Its molecular formula is C7H12OS and its molecular weight is 144.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dimethyltetrahydro-4H-thiopyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethyltetrahydro-4H-thiopyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,6-Dimethyltetrahydro-4H-thiopyran-4-one

Molecular Formula

C7H12OS

Molecular Weight

144.24 g/mol

IUPAC Name

2,6-dimethylthian-4-one

InChI

InChI=1S/C7H12OS/c1-5-3-7(8)4-6(2)9-5/h5-6H,3-4H2,1-2H3

InChI Key

UBRRNGQYQFJNIG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)CC(S1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,6-Heptadien-4-one (0.50 g, 4.54 mmol) was dissolved in toluene (8 mL) and water (4 mL). Sodium sulfide nonahydrate (1.09 g, 4.54 mmol) was dissolved in water (4 mL) and added to the solution above and stirred at room temp. After 5 h, the aqueous layer was saturated with potassium carbonate and extracted with diethyl ether. The combined organics were washed with brine, dried MgSO4, and concentrated. The crude compound was purified on a Combiflash silica column with 0-10% EtOAc/hexanes to give 0.193 g (29%) of the title compound.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
Yield
29%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.